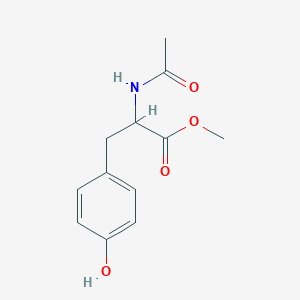

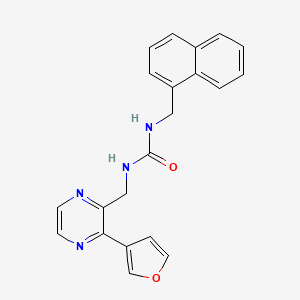

N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(3,4-dimethoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(3,4-dimethoxyphenyl)acetamide, also known as JNJ-42756493, is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in the regulation of gene expression, making them an attractive target for the development of therapeutics for a variety of diseases.

Applications De Recherche Scientifique

Radiosynthesis and Imaging Applications

One of the key applications involves the radiosynthesis of selective radioligands for imaging purposes, such as the translocator protein (18 kDa) with PET (Positron Emission Tomography). This area of research emphasizes the development of compounds like DPA-714, which is related structurally to the compound , highlighting its potential in in vivo imaging through the incorporation of fluorine-18 for PET scans (Dollé et al., 2008).

Antimicrobial Activity

Anticancer and Anti-inflammatory Agents

Studies have also delved into the design and synthesis of indole acetamide derivatives for potential anti-inflammatory and antitumor activities. These investigations encompass molecular docking analysis, geometry optimization, and interaction energy studies, suggesting significant therapeutic potentials for these compounds (Al-Ostoot et al., 2020).

Novel Heterocyclic Compounds

The synthesis of novel heterocyclic compounds possessing the indole and thiophene rings, alongside pyrimidin-2-one/thione groups, has been explored for their antimicrobial synergy. These studies underline the chemical versatility and broad spectrum of biological activities associated with these compounds, highlighting their significance in drug discovery and development (Chauhan et al., 2017).

Anticonvulsant Agents

The direct synthesis and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, related to the compound of interest, have been conducted to explore their potential as anticonvulsant agents. This research indicates the therapeutic potential of these derivatives in managing convulsions, with molecular docking studies providing insights into their mode of action (Severina et al., 2020).

Antioxidant Properties

Furthermore, the synthesis and antioxidant properties of derivatives featuring the 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide moiety have been evaluated, demonstrating considerable antioxidant activity in various assays. These findings suggest the role of such compounds in combating oxidative stress-related diseases (Gopi & Dhanaraju, 2020).

Mécanisme D'action

Target of Action

The primary targets of this compound are the active pockets of ERK1 and ERK2 . These are important signaling molecules in cancer cell metastasis .

Mode of Action

The compound interacts with its targets by inhibiting their activity. This results in the suppression of the ERKs/RSK2 signaling pathway , which in turn inhibits NF-κB transactivation activity .

Biochemical Pathways

The affected pathway is the ERKs/RSK2 signaling pathway . The downstream effects include the inhibition of the production of tumor necrosis factor-α (TNF-α) and prostaglandin E2 (PGE2) . These molecules are key regulators of cell proliferation, transformation, and cancer cell metastasis .

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a predicted density of1.178±0.06 g/cm3 . It is slightly soluble in chloroform and ethyl acetate .

Result of Action

The molecular and cellular effects of the compound’s action include the dramatic suppression of JB6 Cl41 cell migration enhanced by EGF treatment in a dose-dependent manner . It also inhibits ERK1/2/RSK2 signaling-mediated IκBα phosphorylation at Ser32 , resulting in the inhibition of NF-κB activation and cell migration .

Action Environment

It is known that the compound should be stored under inert gas (nitrogen or argon) at2–8 °C . It is also important to note that the compound is relatively safe under normal use conditions, but some individuals may have allergic reactions . Proper personal protective measures should be used to avoid inhalation or contact with high concentrations of the compound .

Propriétés

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-(6-indol-1-ylpyrimidin-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3/c1-28-18-8-7-15(11-19(18)29-2)12-22(27)25-20-13-21(24-14-23-20)26-10-9-16-5-3-4-6-17(16)26/h3-11,13-14H,12H2,1-2H3,(H,23,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTILMTDPJXARSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NC2=CC(=NC=N2)N3C=CC4=CC=CC=C43)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(3,4-dimethoxyphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methanamine](/img/structure/B2757028.png)

![N-[(3,4-Difluorophenyl)-(1-methylimidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2757033.png)

![N-benzyl-3-((4-chlorophenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2757039.png)

![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one](/img/structure/B2757040.png)

![2-[(4-Bromobenzyl)sulfanyl]-4-(2,5-dichloro-3-thienyl)pyrimidine](/img/structure/B2757042.png)

![4-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2757045.png)

![4-[4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl]morpholine](/img/structure/B2757047.png)